Rufinamide-15N,d2-1

Bioanalysis LC-MS/MS Internal Standard

Unlabeled rufinamide or non-isotopic internal standards introduce matrix-effect variability, compromising regulatory-grade bioanalytical method validation. Rufinamide-15N,d2-1 solves this with a +3 Da mass shift (²H₂, ¹⁵N), ensuring co-elution and ionization-matched quantification. - Certified isotopic enrichment ≥98% ²H and ≥98% ¹⁵N minimizes cross-signal interference for sub-ng/mL LLOQ. - Co-elutes with analyte; corrects for extraction losses, ion suppression, and instrument drift in LC-MS/MS workflows. - Essential for TDM, pharmacokinetic studies, and IDMS-based reference measurement procedures requiring SI-traceable accuracy.

Molecular Formula C10H8F2N4O
Molecular Weight 241.20 g/mol
Cat. No. B12359851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRufinamide-15N,d2-1
Molecular FormulaC10H8F2N4O
Molecular Weight241.20 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)CN2C=C(N=N2)C(=O)N)F
InChIInChI=1S/C10H8F2N4O/c11-7-2-1-3-8(12)6(7)4-16-5-9(10(13)17)14-15-16/h1-3,5H,4H2,(H2,13,17)/i4D2,16+1
InChIKeyPOGQSBRIGCQNEG-QGIRLOETSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rufinamide-15N,d2: Stable Isotope-Labeled Internal Standard


1-[dideuterio-(2,6-difluorophenyl)methyl](115N)triazole-4-carboxamide is the IUPAC name for Rufinamide-15N,d2, a stable isotope-labeled analog of the antiepileptic drug rufinamide. This compound is specifically designed as an internal standard for the precise quantification of rufinamide in biological matrices using mass spectrometry-based methods. The incorporation of two deuterium atoms at the benzylic methyl position and a nitrogen-15 atom in the carboxamide group results in a molecular mass increase of +3 Da relative to unlabeled rufinamide, which is crucial for differentiation in mass spectrometric analyses . The compound is typically supplied as a certified reference material with high chemical purity (≥98%) and specified isotopic enrichment (≥98% 2H and ≥98% 15N), ensuring its suitability for robust and reproducible analytical workflows .

Rufinamide-15N,d2: Necessity of Isotope Labeling


In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), unlabeled rufinamide cannot serve as an internal standard (IS) for itself because it is indistinguishable from the analyte. Using a non-isotopic, structurally similar compound as an IS introduces significant variability due to differences in ionization efficiency, chromatographic retention, and extraction recovery, thereby compromising assay accuracy and precision [1]. In contrast, 1-[dideuterio-(2,6-difluorophenyl)methyl](115N)triazole-4-carboxamide co-elutes with rufinamide and exhibits nearly identical physicochemical properties, yet is uniquely distinguished by its +3 Da mass shift in the mass spectrometer. This allows for the direct correction of matrix effects, sample preparation losses, and instrument variability, which is a regulatory expectation for robust analytical method validation [2]. Generic substitution with unlabeled rufinamide or a non-isotopic analog would therefore invalidate the quantitative integrity of any study requiring precise measurement of rufinamide concentrations.

Rufinamide-15N,d2: Key Analytical Advantages


Isotopic Mass Shift for MS Differentiation

The core differentiation lies in the precise mass shift of 1-[dideuterio-(2,6-difluorophenyl)methyl](115N)triazole-4-carboxamide compared to unlabeled rufinamide. The target compound incorporates two deuterium atoms (each +1 Da relative to hydrogen) and one nitrogen-15 atom (+1 Da relative to nitrogen-14), resulting in a molecular mass of 241.20 g/mol, which is exactly 3.00 Da greater than the 238.20 g/mol of unlabeled rufinamide . This mass difference is readily resolved by modern mass spectrometers and ensures that the internal standard signal does not overlap with the analyte's isotopic distribution, a critical requirement for accurate quantification .

Bioanalysis LC-MS/MS Internal Standard

Certified Dual-Isotope Enrichment

The functional performance of an isotopic internal standard is directly dependent on its isotopic purity. Low enrichment can lead to 'cross-talk' where the internal standard contributes to the analyte channel, causing underestimation of concentration. 1-[dideuterio-(2,6-difluorophenyl)methyl](115N)triazole-4-carboxamide is supplied with certified minimum isotopic enrichment levels of 98% for both deuterium (2H) and nitrogen-15 (15N) [1]. This is superior to using a compound with lower or unspecified enrichment, which would introduce systematic error and limit the method's lower limit of quantification (LLOQ) [2].

Isotopic Purity Certificate of Analysis Method Validation

Documented Long-Term Stability

For a reference standard to be a reliable long-term investment, its stability under defined storage conditions must be established. 1-[dideuterio-(2,6-difluorophenyl)methyl](115N)triazole-4-carboxamide is characterized with a documented stability of ≥1 year under recommended storage conditions [1]. This compares favorably to less well-characterized or more labile analogs, reducing the need for frequent and costly requalification and ensuring continuity in longitudinal studies .

Stability Reference Material Storage

Rufinamide-15N,d2 Analytical Applications


LC-MS/MS Internal Standard for TDM

The +3 Da mass shift of 1-[dideuterio-(2,6-difluorophenyl)methyl](115N)triazole-4-carboxamide makes it the ideal internal standard for the quantification of rufinamide in patient serum or plasma. Its use directly addresses the analytical challenge of correcting for matrix effects and extraction variability, ensuring accurate and reproducible concentration measurements [1]. This is essential for clinical laboratories performing TDM to guide dosing adjustments in epilepsy patients, particularly those with Lennox-Gastaut syndrome.

Regulatory Bioanalytical Method Validation

Procurement of this compound with certified high isotopic purity (≥98% 2H and 15N) is a prerequisite for developing and validating robust bioanalytical methods intended for regulatory submission (e.g., to the FDA or EMA). The high enrichment minimizes cross-signal interference, enabling the achievement of lower limits of quantification (LLOQ) and meeting the stringent accuracy and precision criteria outlined in bioanalytical method validation guidelines [2].

Pharmacokinetic and DDI Studies

In preclinical and clinical pharmacokinetic studies, precise measurement of rufinamide concentrations is fundamental to determining key parameters such as Cmax, Tmax, AUC, and half-life. The use of this stable isotope-labeled internal standard ensures that observed changes in rufinamide disposition are due to the drug or an interacting agent, not to analytical drift or day-to-day variation in sample preparation [1]. The documented stability of the compound [3] supports its use in long-term, multi-cohort studies.

Reference Measurement Procedure Development

For metrology institutes and reference laboratories developing higher-order reference measurement procedures for rufinamide, the availability of a highly pure, well-characterized isotopic internal standard is critical. The defined molecular identity and mass of 1-[dideuterio-(2,6-difluorophenyl)methyl](115N)triazole-4-carboxamide allow it to be used in isotope dilution mass spectrometry (IDMS) methods, which are the 'gold standard' for establishing traceability to the International System of Units (SI) and for assigning certified values to reference materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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